Glycine-2-13C,15N
Overview
Description
Glycine-2-13C,15N is a stable isotope-labeled compound of glycine, where the carbon at the second position is replaced with carbon-13 and the nitrogen is replaced with nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Scientific Research Applications
Glycine-2-13C,15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and in quality control processes
Mechanism of Action
Target of Action
Glycine-2-13C,15N is a labeled form of glycine, an inhibitory neurotransmitter in the central nervous system (CNS). Its primary target is the N-methyl-D-aspartic acid (NMDA) receptor , a type of glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound, like its unlabeled counterpart, acts as a co-agonist along with glutamate at the NMDA receptor . It binds to a specific site on the receptor, different from the glutamate binding site, and its binding is necessary for the receptor to open in response to glutamate binding . This results in an excitatory potential, facilitating the flow of ions through the receptor channel .
Biochemical Pathways
The action of this compound primarily affects the glutamatergic pathway . By facilitating the opening of the NMDA receptor, it enhances the excitatory signaling in this pathway . This can have downstream effects on various cellular processes, including calcium signaling and gene expression .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of glycine. The incorporation of stable isotopes like 13c and 15n can potentially affect the compound’s adme (absorption, distribution, metabolism, and excretion) properties . For instance, deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of this compound at the NMDA receptor can have various molecular and cellular effects. It can enhance synaptic plasticity, a key process in learning and memory . It can also influence neuronal excitability and thus affect various brain functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentrations in the synaptic cleft can affect the binding of glycine to the NMDA receptor . Additionally, the presence of other ligands (e.g., competitive antagonists) can also influence the receptor activation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Glycine-2-13C,15N plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, nucleic acids, and other biomolecules. This compound interacts with several enzymes, including glycine decarboxylase, serine hydroxymethyltransferase, and glycine N-methyltransferase. These enzymes facilitate the conversion of this compound into other metabolites, such as serine, methionine, and creatine. The interactions between this compound and these enzymes are essential for maintaining cellular homeostasis and supporting various metabolic processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, this compound acts as an inhibitory neurotransmitter by binding to glycine receptors and modulating synaptic transmission. This compound also serves as a co-agonist for N-methyl-D-aspartic acid (NMDA) receptors, facilitating excitatory neurotransmission. Additionally, this compound affects gene expression by modulating the activity of transcription factors and influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to glycine receptors and NMDA receptors, modulating their activity and influencing synaptic transmission. This compound also interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, facilitating the conversion of this compound into other metabolites. These interactions play a critical role in regulating cellular metabolism and maintaining homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can influence cellular function over extended periods, with potential effects on cell growth, differentiation, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and support metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as cellular apoptosis and metabolic dysregulation. Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at specific dosage ranges, while higher doses may lead to toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-2-13C,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled formaldehyde (13C) with isotopically labeled ammonia (15N) in the presence of a catalyst to form the labeled glycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the high isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-2-13C,15N undergoes various chemical reactions, including:
Oxidation: Glycine can be oxidized to glyoxylate and subsequently to oxalate.
Reduction: Reduction reactions can convert glycine to aminoacetaldehyde.
Substitution: Glycine can participate in substitution reactions, particularly in peptide bond formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Peptide bond formation typically involves reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt).
Major Products
Oxidation: Glyoxylate, oxalate.
Reduction: Aminoacetaldehyde.
Substitution: Peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Glycine-1-13C,15N: Another isotopically labeled glycine with carbon-13 at the first position.
Glycine-13C2,15N: Labeled with two carbon-13 atoms and one nitrogen-15 atom.
Glycine-13C2,15N,2,2-d2: Additionally labeled with deuterium at the second position
Uniqueness
Glycine-2-13C,15N is unique due to its specific isotopic labeling at the second carbon and nitrogen positions, making it particularly useful for studies requiring precise isotopic tracking and analysis .
Properties
IUPAC Name |
2-(15N)azanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462167 | |
Record name | Glycine-2-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.053 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91795-59-4 | |
Record name | Glycine-2-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Glycine-2-13C,15N used instead of regular glycine in these studies?
A1: The dual labeling with stable isotopes (13C and 15N) allows researchers to track the fate of both the carbon skeleton and the nitrogen atom of glycine simultaneously. This helps determine if the glycine molecule is taken up intact or if it is broken down before being utilized by plants or microbes. [, , ]
Q2: What have studies using this compound revealed about plant and microbial competition for nitrogen?
A2: Research using this compound has demonstrated that soil microbes can effectively compete with plants for organic nitrogen, particularly in low-productivity grasslands. [] This competition suggests that microbes represent a significant sink for nitrogen in these ecosystems, potentially limiting its availability for plant uptake.
Q3: How does the presence of soil fauna impact the uptake of this compound?
A3: Research indicates that while the presence and diversity of soil fauna like microarthropods can influence microbial abundance in soil, they don't significantly impact the uptake of nitrogen from this compound by plants or microbes. [] This suggests that the role of soil fauna in nitrogen cycling might be more complex and indirect.
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